

# Toxicological Profile of Flamprop-methyl in Mammalian Systems: A Technical Guide

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Compound of Interest					
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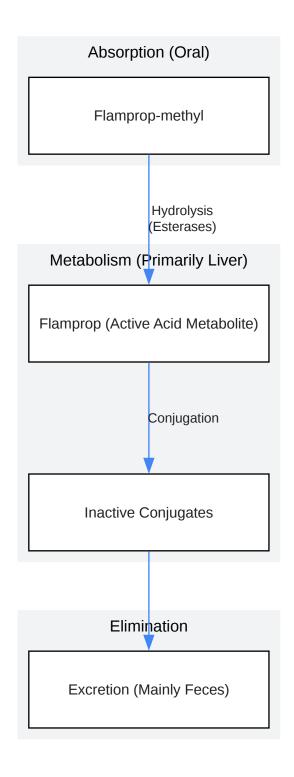
### **Executive Summary**

**Flamprop-methyl** is a selective, systemic arylalanine herbicide used for the post-emergence control of wild oats (Avena spp.) in various crops.[1][2] In mammalian systems, it exhibits low to moderate acute toxicity. Following administration, **Flamprop-methyl** is rapidly metabolized via hydrolysis to its biologically active acid form, flamprop, and is subsequently eliminated from the body within a few days.[1][3] Repeated-dose studies have identified the liver as the primary target organ, with effects such as increased weight and hypertrophy observed in rats and dogs. [4] Importantly, comprehensive assessments have shown that **Flamprop-methyl** is not genotoxic or carcinogenic in laboratory animals.[4] This guide provides a detailed overview of the available toxicological data, including summaries of key studies, experimental methodologies, and an exploration of its metabolic pathway.

#### **Metabolism and Pharmacokinetics**

In mammals, **Flamprop-methyl** is readily absorbed, extensively metabolized, and quickly eliminated.[4] The primary metabolic step is the hydrolysis of the methyl ester to the active metabolite, flamprop.[1][3] This process is believed to be completed before the compound reaches systemic circulation, indicating significant first-pass metabolism. Studies in rats show that after oral administration, metabolism and elimination are completed within four days, with excretion occurring predominantly through the feces.[1][3][4]





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Caption: Metabolic pathway of Flamprop-methyl in mammals.

#### **Experimental Protocol: Metabolism Study**



While the specific protocol for the cited studies is not detailed, a typical mammalian metabolism study for a chemical substance follows a design similar to OECD Guideline 417 (Toxicokinetics).

- Test System: Young adult laboratory animals (e.g., Sprague-Dawley rats), typically 5-10 animals per sex per group.
- Administration: The test substance, often radiolabeled for tracking, is administered via the relevant route of exposure (e.g., oral gavage). At least two dose levels are used: a low dose (in the linear kinetic range) and a high dose (approaching the maximum tolerated dose).
- Sample Collection: Blood, urine, and feces are collected at predetermined intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose). Tissues may be collected at termination.
- Analysis: Samples are analyzed to determine the concentration of the parent compound and
  its metabolites. Techniques like Liquid Chromatography with Mass Spectrometry (LC-MS)
  are commonly used to identify and quantify the substances.
- Data Evaluation: The data are used to calculate key pharmacokinetic parameters, including absorption rate, bioavailability, half-life (t½), volume of distribution (Vd), and clearance (CL).
   The metabolic profile is characterized, and the primary routes and rates of excretion are determined.

#### **Acute Toxicity**

**Flamprop-methyl** demonstrates low to moderate acute toxicity via oral and dermal routes. It is reported to be non-irritating and non-sensitizing to the skin.[1][3]

Table 1: Summary of Acute Toxicity Data for **Flamprop-methyl** 



Study Type	Species	Route	LD50 Value	Reference
Acute Oral LD50	Rat	Oral	1210 mg/kg	[1][3]
Acute Oral LD50	Mouse	Oral	720 mg/kg	[1][3]
Acute Dermal LD50	Rat	Dermal	>294 mg a.i./kg (EC formulation)	[1][3]
Acute Intraperitoneal LD50	Rat	Intraperitoneal	350-500 mg/kg	[1][3]

## Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This protocol is based on the principles of OECD Test Guideline 425.

- Test Animals: A small number of female rats or mice are used sequentially.
- Housing: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
- Dosing: A single animal is dosed with the test substance at a starting dose level selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The substance is typically administered via oral gavage.
- Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
- Sequential Dosing: The dose for the next animal is adjusted up or down depending on the outcome for the previously dosed animal. If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.
- Endpoint: The test is concluded when a stopping criterion is met (e.g., a specific number of reversals in outcome have occurred). The LD50 is then calculated using maximum likelihood methods.

## **Sub-chronic and Chronic Toxicity**



Repeated-dose studies in both rats and dogs have consistently identified the liver as the primary target organ for **Flamprop-methyl** toxicity, manifesting as increased liver weight and cellular hypertrophy.[4]

Table 2: Summary of Repeated-Dose Toxicity Studies

Duration	Species	Key Findings	NOEL / NOAEL	Reference
5-Week Dietary	Rat	Increased liver weight (≥2.5 mg/kg/day), increased caecum weight (25 mg/kg/day)	0.25 mg/kg bw/day	[4]
6-Week Dietary	Dog	Increased liver weights and associated increases in liver enzymes	Not explicitly stated, effects at 125 mg/kg/day	[4]
90-Day Dietary	Rat	Liver changes	Effects seen at 50 mg/kg/day	[4]
90-Day Dietary	Dog	Liver changes	Effects seen at 2.5 mg/kg/day	[4]
2-Year Dietary	Rat	Liver hypertrophy, increased liver weight	0.125 mg/kg bw/day	[4]
2-Year Dietary	Dog	Liver hypertrophy, increased liver weight	Effects seen at 2.5 mg/kg/day	[4]

### **Experimental Protocol: 90-Day Oral Toxicity Study**

This protocol is based on the principles of OECD Test Guideline 408.



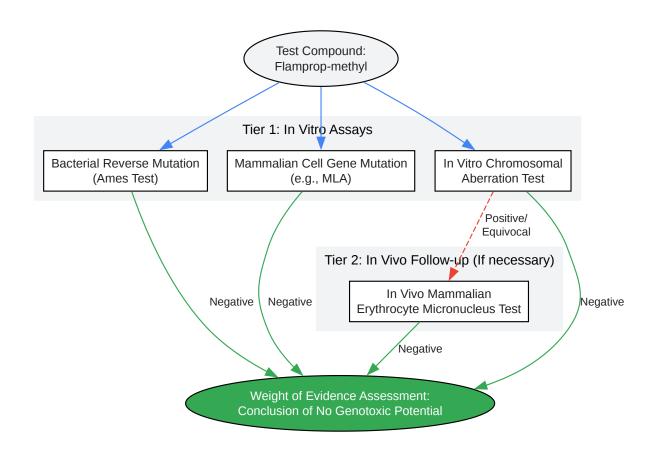
- Test System: Rodents (e.g., Wistar rats), with groups of 10 males and 10 females for each dose level and a control group.
- Administration: The test substance is administered daily, typically mixed in the diet, for 90 consecutive days. At least three dose levels are used, plus a concurrent control group.
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
- Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis (e.g., liver enzymes like ALT, AST). Urinalysis is also performed.
- Pathology: All animals are subjected to a full necropsy. Organ weights (especially liver, kidneys, spleen) are recorded. A comprehensive set of tissues from all animals is preserved for histopathological examination.
- Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined by identifying the highest dose at which no substance-related adverse effects are observed.

#### **Carcinogenicity and Genotoxicity**

Based on available long-term studies and a battery of short-term tests, **Flamprop-methyl** is not considered to be carcinogenic or genotoxic.[4]

- Carcinogenicity: A 2-year dietary study in rats showed no evidence of carcinogenicity.[4]
- Genotoxicity: A range of in vitro (on bacterial or mammalian cells) and in vivo (in whole animals) studies concluded that Flamprop-methyl is not genotoxic.[4]





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**Caption:** Standard tiered workflow for genotoxicity testing.

## **Experimental Protocol: Bacterial Reverse Mutation**(Ames) Test

This protocol is based on the principles of OECD Test Guideline 471.

- Test System: Several strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537 and Escherichia coli WP2 uvrA) that have specific mutations rendering them unable to synthesize an essential amino acid (e.g., histidine).
- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate from rats induced with enzymepromoting agents. This mimics mammalian metabolism.



- Procedure: The tester strains are exposed to the test substance at a range of concentrations, both with and without S9 mix. The mixture is plated on a minimal agar medium lacking the essential amino acid.
- Endpoint: The plates are incubated for 48-72 hours. A positive result is recorded if the test substance causes a dose-dependent increase in the number of "revertant" colonies (colonies that have re-acquired the ability to grow) compared to the solvent control. This indicates that the substance has caused a gene mutation.

#### **Reproductive and Developmental Toxicity**

Detailed studies on the reproductive and developmental toxicity of **Flamprop-methyl** were not available in the reviewed literature. A complete toxicological profile requires a two-generation reproductive toxicity study (OECD 416) and prenatal developmental toxicity studies in at least two species (OECD 414) to assess potential effects on fertility, pregnancy, and fetal development.

#### **Mechanism of Action**

The herbicidal mechanism of action for **Flamprop-methyl** involves the inhibition of cell elongation and division in susceptible plants.[1][5] Its active metabolite, flamprop, acts as a mitotic disrupter. It does not inhibit tubulin polymerization directly but severely disturbs the orientation of spindle and phragmoblast microtubules.[6] This leads to defective cell division and ultimately, plant death.

The mechanism for the observed toxicity in mammals (i.e., liver hypertrophy) is not explicitly detailed in the available literature and is likely distinct from its herbicidal mode of action. Liver hypertrophy in response to chemical exposure is often an adaptive response involving the proliferation of the smooth endoplasmic reticulum and induction of metabolic enzymes (e.g., cytochrome P450s) to enhance the clearance of the substance. This is generally considered a non-adverse effect at low levels but can progress to pathology with higher or more prolonged exposure.

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